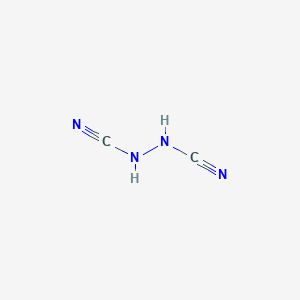

1,2-Hydrazinedicarbonitrile

Beschreibung

1,2-Hydrazinedicarbonitrile (CAS 628-32-0) is a nitrogen-rich organic compound featuring a hydrazine backbone substituted with two cyano (-CN) groups at the 1 and 2 positions. Its molecular formula is C₂H₂N₄, with a molecular weight of 98.07 g/mol. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for generating triazoles, tetrazines, and other nitrogen-containing frameworks. Its reactivity stems from the nucleophilic hydrazine core and electron-withdrawing cyano groups, enabling participation in cycloaddition and condensation reactions.

Eigenschaften

CAS-Nummer |

928-58-5 |

|---|---|

Molekularformel |

C2H2N4 |

Molekulargewicht |

82.06 g/mol |

IUPAC-Name |

(cyanoamino)cyanamide |

InChI |

InChI=1S/C2H2N4/c3-1-5-6-2-4/h5-6H |

InChI-Schlüssel |

QVNJUFBAXGKRJY-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)NNC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Hydrazinedicarbonitrile can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen bromide. The reaction typically occurs in an inert solvent such as acetonitrile or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 1,2-Hydrazinedicarbonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for safety and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Hydrazinedicarbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or amides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Hydrazinedicarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and other organic molecules.

Biology: It may serve as a precursor for biologically active compounds.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Hydrazinedicarbonitrile involves its reactive cyano groups, which can participate in various chemical reactions. These reactions may target specific molecular pathways, depending on the application. For instance, in drug design, the compound might interact with enzymes or receptors, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between 1,2-Hydrazinedicarbonitrile and related compounds from the evidence:

Key Observations:

- Hydrazine vs. Aromatic Cores : Unlike aromatic systems (e.g., thiazole, pyridine), 1,2-Hydrazinedicarbonitrile’s hydrazine backbone lacks aromatic stabilization, rendering it more reactive but less thermally stable.

- Functional Group Diversity : The pyridine derivative () incorporates hydroxyl and ether groups, enhancing solubility in polar solvents compared to the simpler -CN-dominated structure of 1,2-Hydrazinedicarbonitrile.

- Electronic Effects : Thiazole and thiadiazole derivatives () benefit from sulfur’s electron-withdrawing effects, which may alter reactivity in electrophilic substitutions compared to the hydrazine analog.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.